molecular formula C14H14N2O3 B6414346 6-Amino-3-(4-methoxy-3-methylphenyl)picolinic acid, 95% CAS No. 1261937-62-5

6-Amino-3-(4-methoxy-3-methylphenyl)picolinic acid, 95%

Cat. No. B6414346
CAS RN: 1261937-62-5
M. Wt: 258.27 g/mol
InChI Key: KQWCVEHHUIEMQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3-(4-methoxy-3-methylphenyl)picolinic acid (6-AMP) is an important intermediate in the synthesis of a variety of organic compounds. It is a white crystalline solid with a melting point of 116-118°C and a molecular weight of 209.24 g/mol. 6-AMP is a versatile chemical building block used in a wide range of applications in the fields of organic synthesis and drug discovery. It is also used in the synthesis of pharmaceutical drugs, agrochemicals, and other organic compounds.

Mechanism of Action

The mechanism of action of 6-Amino-3-(4-methoxy-3-methylphenyl)picolinic acid, 95% is not well understood. However, it is believed to act as a chemical building block in the synthesis of various organic compounds, such as pharmaceutical drugs, agrochemicals, and other organic compounds. 6-Amino-3-(4-methoxy-3-methylphenyl)picolinic acid, 95% has also been shown to bind to certain proteins and enzymes, which could be responsible for its biological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Amino-3-(4-methoxy-3-methylphenyl)picolinic acid, 95% are not well understood. However, it has been shown to bind to certain proteins and enzymes, which could be responsible for its biological activity. In addition, 6-Amino-3-(4-methoxy-3-methylphenyl)picolinic acid, 95% has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These effects could be responsible for its potential anti-inflammatory and anticancer effects.

Advantages and Limitations for Lab Experiments

The main advantage of 6-Amino-3-(4-methoxy-3-methylphenyl)picolinic acid, 95% is its versatility as a chemical building block for the synthesis of various organic compounds. It is also relatively easy to synthesize and is cost-effective. However, there are some limitations to using 6-Amino-3-(4-methoxy-3-methylphenyl)picolinic acid, 95% in laboratory experiments. For example, it is not very water soluble and is unstable in aqueous solutions. In addition, it is not very stable in air and should be kept in an airtight container.

Future Directions

There are many potential future directions for the use of 6-Amino-3-(4-methoxy-3-methylphenyl)picolinic acid, 95% in scientific research. For example, further research could be conducted to investigate its potential anti-inflammatory and anticancer effects. In addition, more research could be conducted to explore its potential as a chemical building block for the synthesis of novel organic compounds. Finally, more research could be conducted to investigate its potential mechanism of action and its ability to bind to certain proteins and enzymes.

Synthesis Methods

6-Amino-3-(4-methoxy-3-methylphenyl)picolinic acid, 95% can be synthesized by several methods, including the reaction of p-methoxybenzaldehyde with p-aminobenzoic acid, the reaction of p-methoxybenzyl alcohol with p-aminobenzoic acid, and the reaction of p-methoxybenzyl chloride and p-aminobenzoic acid. The reaction of p-methoxybenzaldehyde with p-aminobenzoic acid is the most efficient and cost-effective method for the synthesis of 6-Amino-3-(4-methoxy-3-methylphenyl)picolinic acid, 95%.

Scientific Research Applications

6-Amino-3-(4-methoxy-3-methylphenyl)picolinic acid, 95% is widely used in scientific research as a chemical building block for the synthesis of various organic compounds. It is also used in the synthesis of pharmaceutical drugs, agrochemicals, and other organic compounds. 6-Amino-3-(4-methoxy-3-methylphenyl)picolinic acid, 95% has been used as a starting material for the synthesis of a variety of biologically active compounds, including antibiotics, anti-inflammatory agents, and anticancer agents. In addition, 6-Amino-3-(4-methoxy-3-methylphenyl)picolinic acid, 95% has been used in the synthesis of small molecule inhibitors of protein-protein interactions, small molecule agonists of G-protein coupled receptors, and small molecule inhibitors of enzyme-mediated reactions.

properties

IUPAC Name

6-amino-3-(4-methoxy-3-methylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-8-7-9(3-5-11(8)19-2)10-4-6-12(15)16-13(10)14(17)18/h3-7H,1-2H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWCVEHHUIEMQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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